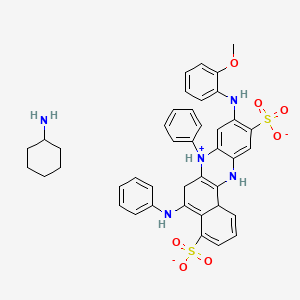
Einecs 304-976-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-976-1 is a useful research compound. Its molecular formula is C41H42N5O7S2- and its molecular weight is 780.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthetic routes and reaction conditions for Einecs 304-976-1 are not explicitly detailed in the available literature. industrial production methods for such compounds typically involve multi-step synthesis processes that include:
Raw Material Selection: Choosing appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Optimizing temperature, pressure, and catalysts to facilitate the desired chemical reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Einecs 304-976-1 likely undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed.
Scientific Research Applications
Einecs 304-976-1 has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: May be investigated for its pharmacological properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products
Mechanism of Action
The mechanism by which Einecs 304-976-1 exerts its effects is not well-documented. compounds of this nature typically interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would require further experimental investigation .
Comparison with Similar Compounds
Einecs 304-976-1 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Cyclohexyl bromide: (EINECS Number: 203-622-2)
4-Bromoacetanilide: (EINECS Number: 203-154-9)
Phenyl benzoate: (EINECS Number: 202-293-2)
These compounds share similar chemical properties and applications but differ in their specific molecular structures and reactivity profiles.
Properties
CAS No. |
94313-77-6 |
|---|---|
Molecular Formula |
C41H42N5O7S2- |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
5-anilino-9-(2-methoxyanilino)-7-phenyl-6,7,12,12b-tetrahydrobenzo[a]phenazin-7-ium-4,10-disulfonate;cyclohexanamine |
InChI |
InChI=1S/C35H30N4O7S2.C6H13N/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;7-6-4-2-1-3-5-6/h2-19,21,24,36-38H,20H2,1H3,(H,40,41,42)(H,43,44,45);6H,1-5,7H2/p-1 |
InChI Key |
OWPVFXWPCGWEPT-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C3C(=C2)[NH+](C4=C(N3)C5C=CC=C(C5=C(C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C7=CC=CC=C7)S(=O)(=O)[O-].C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















